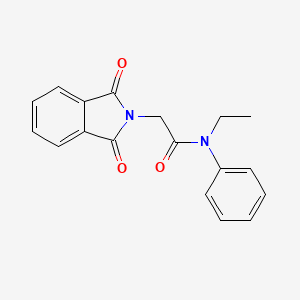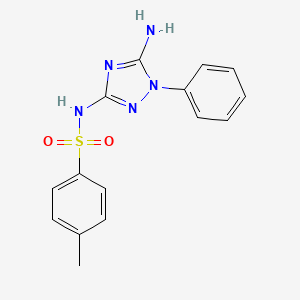![molecular formula C17H18FNOS B5865866 N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5865866.png)
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide, also known as DMFBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylthioacetamides and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which play a role in antioxidant defense. Additionally, this compound has been found to decrease the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. Additionally, this compound has been found to have a high selectivity for cancer cells compared to normal cells. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on HDACs and MMPs. Another direction is to study the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases. Additionally, it may be useful to investigate the potential of this compound as a chemopreventive agent, as it has been found to have anticancer activity in vitro. Finally, it may be useful to develop new derivatives of this compound with improved solubility and bioavailability for in vivo studies.
合成方法
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide can be synthesized using a two-step reaction. In the first step, 4-fluorobenzyl mercaptan is reacted with 2-bromoacetophenone to form 2-(4-fluorobenzylthio)acetophenone. In the second step, 2-(4-fluorobenzylthio)acetophenone is reacted with 3,4-dimethylaniline in the presence of a base to form this compound.
科学研究应用
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide has been used in various scientific research studies, including cancer research, neuroprotection, and inflammation. It has been found to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have neuroprotective effects against neurotoxicity induced by amyloid-beta protein, which is associated with Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c1-12-3-8-16(9-13(12)2)19-17(20)11-21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDVLZYPSYLNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)

![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)

![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5865839.png)
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5865846.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5865854.png)

![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)